3H-Pyrazol-3-one, 2,4-dihydro-2-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-((4-hydroxy-3-methoxyphenyl)methylene)-5-methyl-
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Overview
Description
1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines elements of indole, quinoxaline, and pyrazolone, making it an interesting subject for chemical and biological studies.
Preparation Methods
The synthesis of 1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the indolo[2,3-b]quinoxaline core, followed by the introduction of the chloro group. Subsequent steps involve the acetylation of the indole ring and the formation of the pyrazolone moiety. Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the hydroxy and methoxy groups makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, targeting specific functional groups.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Condensation: The benzylidene group can undergo condensation reactions with various aldehydes or ketones.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific chemical properties, such as dyes or polymers.
Mechanism of Action
The mechanism by which 1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one stands out due to its unique combination of functional groups. Similar compounds include:
Indoloquinoxalines: Known for their biological activity and potential therapeutic applications.
Pyrazolones: Widely used in medicinal chemistry for their anti-inflammatory and analgesic properties.
Benzylidene derivatives: Commonly studied for their role in organic synthesis and material science.
This compound’s distinct structure and reactivity make it a valuable subject for further research and development in various scientific fields.
Properties
CAS No. |
119457-16-8 |
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Molecular Formula |
C28H20ClN5O4 |
Molecular Weight |
525.9 g/mol |
IUPAC Name |
(4E)-2-[2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)acetyl]-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-5-methylpyrazol-3-one |
InChI |
InChI=1S/C28H20ClN5O4/c1-15-19(11-16-7-10-23(35)24(12-16)38-2)28(37)34(32-15)25(36)14-33-22-6-4-3-5-18(22)26-27(33)31-20-9-8-17(29)13-21(20)30-26/h3-13,35H,14H2,1-2H3/b19-11+ |
InChI Key |
RMIMIXOXFWKOQY-YBFXNURJSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC(=C(C=C2)O)OC)C(=O)CN3C4=CC=CC=C4C5=NC6=C(C=CC(=C6)Cl)N=C53 |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)O)OC)C(=O)CN3C4=CC=CC=C4C5=NC6=C(C=CC(=C6)Cl)N=C53 |
Origin of Product |
United States |
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